molecular formula C24H25N5O3 B2570507 2-ethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922087-57-8

2-ethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2570507
CAS No.: 922087-57-8
M. Wt: 431.496
InChI Key: ZAKJKUYZJQALFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, a scaffold frequently utilized in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with enzyme active sites such as kinases or nucleotide-binding proteins. The molecule is substituted at position 5 with a 3-methylbenzyl group and at position 1 with a 2-ethoxybenzamide moiety linked via an ethyl chain. The ethoxy group on the benzamide may enhance metabolic stability, while the 3-methylbenzyl substituent could modulate lipophilicity and target binding affinity. Although direct pharmacological data for this compound are absent in the provided evidence, analogs with pyrazolo[3,4-d]pyrimidinone cores are often explored as kinase inhibitors or anticancer agents .

Properties

IUPAC Name

2-ethoxy-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-3-32-21-10-5-4-9-19(21)23(30)25-11-12-29-22-20(14-27-29)24(31)28(16-26-22)15-18-8-6-7-17(2)13-18/h4-10,13-14,16H,3,11-12,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKJKUYZJQALFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The pyrazolo[3,4-d]pyrimidinone core distinguishes this compound from derivatives like pyrimido[4,5-d]pyrimidin-4(1H)-ones (e.g., compound 3e in ), which incorporate a fused benzoimidazo-pyrimidine system.

Substituent Analysis

Key substituents and their implications are compared below:

Compound Name/Structure Key Substituents Molecular Weight (g/mol) Synthesis Highlights Notes
Target Compound 5-(3-methylbenzyl), 1-(2-ethoxybenzamide-ethyl) ~495.5 (calculated) Likely involves Suzuki coupling or amidation No activity data available
Example 53 () 5-fluoro-3-(3-fluorophenyl), 3-(2-fluoro-N-isopropylbenzamide) 589.1 Suzuki coupling with boronic acid intermediate MP: 175–178°C; Mass: 589.1
Patent EP2228370B1 () Triazin-6-yl, 2-ethoxy-5-(4-ethylpiperazinyl) Not provided Multi-step synthesis with oxazin intermediates Anticancer applications claimed
LY231514 Analogs () Pyrrolo[2,3-d]pyrimidine core, L-glutamic acid side chain ~500–600 Classical antifolate synthesis Potent thymidylate synthase inhibition
  • Substituent Impact: Ethoxy vs. Fluoro Groups: The target’s 2-ethoxybenzamide may confer higher metabolic stability compared to the 2-fluoro substitution in Example 53, which could enhance electrophilicity and reactivity . Benzyl vs.

Research Implications and Limitations

The 3-methylbenzyl and ethoxy groups position it as a candidate for optimizing solubility and target engagement. However, the absence of crystallographic data (cf. SHELX refinements in ) or detailed SAR studies limits mechanistic insights. Further studies should prioritize activity assays and co-crystallization to validate binding modes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.